molecular formula C15H11ClO3 B1682628 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione CAS No. 5067-25-4

1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

Cat. No. B1682628
CAS RN: 5067-25-4
M. Wt: 274.7 g/mol
InChI Key: VOVLKGWYQQCQHB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its major functional groups.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Tautomerism and Conformation

  • A study on aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which are structurally similar to 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione, reveals significant insights into their tautomerism and conformation in both solid and solution phases. These compounds predominantly exist in an enolised form in solution (Cunningham, Lowe, & Threadgill, 1989).

Photocyclization to Flavones

  • Research on 2-chloro-substituted 1,3-diarylpropan-1,3-diones, closely related to the compound , shows that their photochemical behavior can lead to cyclization to flavones, a process highly dependent on the nature of the substituents and halogen atoms involved (Košmrlj & Šket, 2007).

Microwave Irradiation in Synthesis

  • A method for the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using microwave irradiation demonstrates an efficient single-pot reaction, which could be applicable for synthesizing variants like 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Lamba, Kumar, & Makrandi, 2006).

Asymmetric Hydrogenation

  • Asymmetric hydrogenation of compounds similar to 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione shows that specific chiral modifiers can influence the product's enantiomeric excess, highlighting the potential for stereoselective synthesis (Toukoniitty, Busygin, Leino, & Murzin, 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This would involve discussing potential future research directions, such as new reactions the compound could be used in, potential applications, etc.


Please note that the availability of this information can vary greatly depending on the specific compound and how extensively it has been studied. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVLKGWYQQCQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352362
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

CAS RN

5067-25-4
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5067-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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